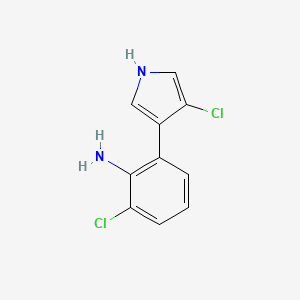

3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole

Descripción general

Descripción

Aminopyrrolnitrin is a member of the class of pyrroles carrying chloro and 2-amino-3-chlorophenyl substituents at positions 3 and 4 respectively. It has a role as a bacterial metabolite and an androgen antagonist. It is an indole alkaloid, a member of monochlorobenzenes, a member of pyrroles and a substituted aniline.

Actividad Biológica

3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole is a pyrrole derivative that has garnered significant attention for its diverse biological activities. This compound features a unique structure characterized by a pyrrole ring substituted with a 2-amino-3-chlorophenyl group and a chlorine atom at the 3-position, giving it a molecular formula of C10H8Cl2N2 and a molecular weight of 227.09 g/mol .

The reactivity of this compound is attributed to its functional groups. The amino group acts as a nucleophile, facilitating various substitution reactions, while the chlorine atoms enable electrophilic aromatic substitution, allowing further chemical modifications . Several synthetic methods have been reported for producing this compound, which are essential for its application in medicinal chemistry.

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal strains, making it a candidate for developing antifungal therapies. For instance, it demonstrated effective inhibition against Candida albicans and other pathogenic fungi .

2. Antibacterial Activity

This compound also displays notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies have shown that it can inhibit bacterial growth effectively, although its activity may be lower than that of established antibiotics like streptomycin . The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 |

| Escherichia coli | 22.9 ± 0.5 |

| Enterococcus faecalis | 18.0 ± 0.3 |

3. Hormonal Activity

Moreover, the compound has been identified as an androgen receptor inhibitor, suggesting potential applications in hormone-related therapies and cancer treatments . This activity indicates its role in modulating biological pathways associated with cellular proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antifungal Efficacy : In one study, the compound was tested against Colletotrichum orbiculare, showing promising antifungal activity that could be harnessed for agricultural applications .

- Antibacterial Testing : Another research project highlighted its effectiveness against multiple bacterial strains, comparing its performance with standard antibiotics and establishing its potential as a new antibacterial agent .

Comparison with Related Compounds

The biological profile of this compound can be contrasted with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyrrolnitrin | Pyrrolnitrin Structure | Antimicrobial |

| Monodechloroaminopyrrolnitrin | Monodechloroaminopyrrolnitrin Structure | Bacterial activity |

| WB2838 | WB2838 Structure | Androgen receptor inhibitor |

The unique combination of amino and chloro substituents in this compound contributes to its distinct biological profile compared to these related compounds .

Aplicaciones Científicas De Investigación

3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole is a chemical compound with the molecular formula and a molecular weight of 227.09 g/mol. It features a pyrrole ring substituted with a 2-amino-3-chlorophenyl group and a chlorine atom at the 3-position. This compound has gained attention for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Biological Activity: Research indicates that this compound exhibits significant biological activity, notably as an antifungal agent. It has also been shown to inhibit androgen binding to its receptor, suggesting potential applications in hormone-related therapies. The compound also demonstrates antibacterial properties, particularly against Gram-positive bacteria, making it a candidate for further pharmacological studies.

Derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyrrolnitrin | 3-Chloro-4-(2-nitro-3-chlorophenyl)pyrrole | Antimicrobial |

| Monodechloroaminopyrrolnitrin | 4-(2-Amino-3-chlorophenyl)pyrrole | Bacterial activity |

| WB2838 | This compound | Androgen receptor inhibitor |

The unique combination of the amino and chloro substituents in this compound contributes to its distinct biological profile and potential therapeutic applications.

Antifungal Applications: Pyrrolnitrin (PRN), a related compound, is a microbial pyrrole halometabolite with immense antimicrobial significance for agricultural, pharmaceutical, and industrial applications . PRN derivatives with a chlorine or bromine atom at the 3-position of the pyrrole ring, and either two chlorine atoms at positions 4 and 5 or one chlorine and one bromine at any of these positions, have shown significant antifungal activity . this compound was reported to be an androgen receptor antagonist . It can be produced by cultivating Pseudomonas aeruginosa, Pseudomonas mephitica, Pseudomonas ovalis, Pseudomonas schuylkilliensis and Pseudomonas pyrrocinea in a liquid culture medium under aerobic conditions .

Propiedades

IUPAC Name |

2-chloro-6-(4-chloro-1H-pyrrol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-8-3-1-2-6(10(8)13)7-4-14-5-9(7)12/h1-5,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXAHFFXZKMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167666 | |

| Record name | WB 2838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16386-65-5 | |

| Record name | 2-Chloro-6-(4-chloro-1H-pyrrol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16386-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WB 2838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WB 2838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.